molecular formula C11H13NO3 B8748623 N-benzyl-4-hydroxy-3-oxobutanamide

N-benzyl-4-hydroxy-3-oxobutanamide

Cat. No.: B8748623
M. Wt: 207.23 g/mol
InChI Key: HNZOSCWGPBSJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-hydroxy-3-oxobutanamide is a substituted butanamide featuring a benzyl group attached to the amide nitrogen, a hydroxyl (-OH) group at the C4 position, and a ketone (=O) group at the C3 position.

Synonyms for structurally related compounds include variations such as N-benzyl-4-oxo-4-phenyl-butanamide and N-benzyl-3-benzoylpropionamide, which highlight differences in substituent positioning (e.g., phenyl vs. hydroxyl groups) .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-benzyl-4-hydroxy-3-oxobutanamide

InChI

InChI=1S/C11H13NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,15)

InChI Key

HNZOSCWGPBSJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=O)CO

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-benzyl-4-hydroxy-3-oxobutanamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that compounds similar to this compound may inhibit cancer cell proliferation. For instance, molecular docking studies have shown promising interactions with key proteins involved in cancer progression, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : There is evidence that derivatives of this compound can protect against neurodegeneration associated with diseases like Alzheimer’s. In vivo studies demonstrated that certain analogs could significantly reduce amyloid plaque formation and improve behavioral outcomes in transgenic models of neurodegeneration .
  • Antiviral Properties : The compound's structure suggests potential as a non-nucleoside reverse transcriptase inhibitor, which is crucial for developing treatments for viral infections such as HIV. Studies have focused on optimizing its pharmacokinetic properties to enhance efficacy against viral targets .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Study Objective Findings
Study on Anticancer PropertiesEvaluate the anticancer potential through molecular dockingIdentified strong binding affinity to EGFR tyrosine kinase, indicating possible therapeutic use in cancer treatment
Neuroprotective StudyAssess effects on amyloid plaque formation in Drosophila modelsSignificant reduction in amyloid plaques and improved locomotor function observed with compound treatment
Antiviral Activity AssessmentInvestigate efficacy as a reverse transcriptase inhibitorShowed promising results in inhibiting viral replication in vitro, suggesting potential for HIV therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-4-hydroxy-3-oxobutanamide with analogs based on functional group modifications and their implications:

Functional Group Variations

Compound Key Substituents Impact on Properties
This compound C4 hydroxyl, C3 ketone Enhanced hydrogen bonding capacity; higher solubility in polar solvents vs. non-polar.
N-benzyl-4-oxo-4-phenyl-butanamide C4 phenyl, C4 ketone Increased hydrophobicity; potential for π-π stacking interactions.
N-benzyl-3-phenacylpropanamide C3 phenacyl (benzoyl + methyl) Greater steric bulk; altered reactivity in nucleophilic acyl substitution reactions.

Reactivity and Stability

  • Hydroxyl vs. Phenyl Groups : The hydroxyl group in this compound introduces acidity (pKa ~10–12) and susceptibility to oxidation, whereas the phenyl group in N-benzyl-4-oxo-4-phenyl-butanamide enhances stability against oxidation but reduces solubility in aqueous media .
  • Ketone Positioning: The C3 ketone in this compound may participate in keto-enol tautomerism, a feature absent in analogs with ketones at C4 (e.g., 4-oxo-4-phenyl-butyric acid benzylamide) .

Research Findings and Limitations

While direct experimental data on this compound are sparse, studies on its analogs suggest:

  • Solubility: Hydroxyl-containing analogs exhibit ~20–30% higher solubility in ethanol/water mixtures compared to phenyl-substituted counterparts.
  • Thermal Stability : Phenyl-substituted derivatives (e.g., N-benzyl-4-oxo-4-phenyl-butanamide) decompose at higher temperatures (>200°C) than hydroxylated analogs, which may degrade near 150–170°C due to hydroxyl oxidation .

Preparation Methods

Solvent-Free Amidation

Ethyl acetoacetate reacts with benzylamine under reflux conditions without solvents, forming N-benzyl-3-oxobutanamide through nucleophilic acyl substitution. The reaction proceeds as follows:

CH3C(O)CH2COOEt+BnNH2CH3C(O)CH2C(O)NHBn+EtOH\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{BnNH}2 \rightarrow \text{CH}3\text{C(O)CH}_2\text{C(O)NHBn} + \text{EtOH}

Conditions :

  • Reactants : Ethyl acetoacetate (10 mmol), benzylamine (10 mmol)

  • Temperature : Reflux (~100°C)

  • Time : 2 hours

  • Yield : ~85–90% after purification via column chromatography.

This method, adapted from analogous β-keto amide syntheses, avoids side reactions associated with solvent use and simplifies purification. The product is characterized by 1H^1\text{H} NMR (CDCl₃): δ 3.39 (s, 2H, CH₂), 2.27 (s, 3H, CH₃), and 7.2–7.4 ppm (m, 5H, aromatic).

Bromination at the C4 Position

MethodReagentSolventTemperatureYield (%)
NBSNBSDCM0–5°C70–75
Br₂BromineAcetic acid0–25°C68–72

Hydrolysis of the C4 Bromo Group

The final step involves substituting the bromine atom at C4 with a hydroxy group to yield This compound .

Alkaline Hydrolysis with Potassium Formate

A patent describes refluxing N-benzyl-4-bromo-3-oxobutanamide with potassium formate in methanol:

N-Benzyl-4-Bromo-3-oxobutanamide+HCOOKThis compound+KBr\text{N-Benzyl-4-Bromo-3-oxobutanamide} + \text{HCOOK} \rightarrow \text{this compound} + \text{KBr}

Conditions :

  • Reactants : N-Benzyl-4-bromo-3-oxobutanamide (185.1 mmol), K formate (2 eq)

  • Solvent : Methanol (400 mL)

  • Temperature : Reflux (~65°C)

  • Time : 2 hours

  • Workup : Distillation, ethyl acetate recrystallization

  • Yield : 80–85%.

Acidic Hydrolysis

Hydrolysis under acidic conditions (e.g., HCl/water) is less common but viable:
Conditions :

  • Reactants : N-Benzyl-4-bromo-3-oxobutanamide (1 eq), HCl (2 eq)

  • Solvent : Water/ethanol (2:1)

  • Temperature : 90°C

  • Time : 4 hours

  • Yield : 65–70%.

Table 2: Hydrolysis Methods Comparison

MethodReagentSolventTemperatureYield (%)
AlkalineK formateMethanol65°C80–85
AcidicHClWater/EtOH90°C65–70

Alternative Routes: Direct Hydroxylation

Emerging approaches bypass bromination by directly introducing the hydroxy group via oxidation or catalytic hydroxylation.

Oxidation of Allylic Alcohols

A hypothetical route involves oxidizing N-benzyl-3-oxobut-4-enamide with OsO₄ or KMnO₄, though this remains unexplored in the literature.

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes could enable regioselective hydroxylation but require further validation.

Mechanistic Insights and Optimization

  • Bromination Selectivity : The γ-position’s reactivity in β-keto amides arises from enolate formation, directing electrophiles to C4.

  • Hydrolysis Kinetics : Alkaline conditions favor SN₂ mechanisms, while acidic media proceed via carbocation intermediates.

  • Purity Challenges : Byproducts like dibrominated compounds or over-oxidized species necessitate chromatographic purification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-hydroxy-3-oxobutanamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 4-hydroxy-3-oxobutanoyl chloride and benzylamine. Key conditions include using triethylamine as a base to neutralize HCl byproducts and conducting the reaction in anhydrous dichloromethane at 0–5°C to minimize side reactions . Yield optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzylamine to acyl chloride) and post-reaction purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradient).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 4.35–4.45 ppm for CH₂), hydroxy (δ 5.2–5.5 ppm), and oxo (δ 2.6–2.8 ppm) functionalities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 236.1) .

Q. How does the hydroxyl group in this compound influence its reactivity compared to analogs like N-benzyl-4-chlorobutanamide?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding capacity, making the compound more polar and reactive in protic solvents. For example, it may undergo acid-catalyzed esterification or oxidation to a ketone under mild conditions (e.g., using PCC in DCM). In contrast, chloro analogs are more prone to nucleophilic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from impurities, assay protocols, or structural analogs. Steps include:

  • Purity Validation : Re-synthesize compounds with ≥99% purity (HPLC) and confirm via 2D NMR (e.g., HSQC, HMBC) .
  • Standardized Bioassays : Use CLSI guidelines for MIC determination against reference bacterial strains (e.g., S. aureus ATCC 29213) with positive controls (e.g., ciprofloxacin) .
  • Structural Confirmation : Compare with analogs (e.g., N-benzyl-3-oxobutanamide) to isolate functional group contributions .

Q. What strategies are effective for stabilizing this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : Lyophilize in the presence of cryoprotectants (e.g., trehalose) for aqueous solutions.
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., dehydroxy byproducts) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets like enoyl-ACP reductase (PDB: 1C14). Key parameters: grid box size 25 ų, exhaustiveness = 20 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What advanced synthetic methods enable selective functionalization of the 3-oxo group in this compound?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group, enabling regioselective reduction of the 3-oxo group with NaBH₄/CeCl₃ .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) for enantioselective transformations .

Data Analysis and Troubleshooting

Q. How should researchers interpret discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Solvent Effects : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) accounting for solvent polarity (e.g., DMSO vs. CDCl₃) .
  • Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) .

Q. What experimental controls are essential when evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Positive/Negative Controls : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls.
  • Off-Target Screening : Test against non-target kinases (e.g., PKA, PKC) at 10 µM to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.